![molecular formula C21H17FN2O6 B2514362 Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate CAS No. 1358224-52-8](/img/structure/B2514362.png)
Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate" is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The presence of a quinoline core, a benzo[d][1,3]dioxole moiety, and a fluorine atom suggests that this compound could be of interest in the development of new therapeutic agents, particularly as quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial properties as seen in substituted 4-oxoquinoline-3-carboxylic acids .
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported in the literature. For instance, a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, using KHSO4 as a catalyst under ultrasound irradiation conditions . Although the target compound is not directly mentioned, the methodology described could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and diverse. X-ray structural analysis has been employed to establish the structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylates . This technique could be used to determine the precise molecular geometry of "Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate," which would be essential for understanding its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be influenced by the substituents attached to the quinoline core. For example, the presence of a methylenedioxy group can affect the electron density and, consequently, the reactivity of the molecule . The specific reactions that "Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate" might undergo have not been detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the electron-donating and withdrawing effects of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For instance, the solubility, melting point, and stability of these compounds can be affected by the presence of functional groups such as methylenedioxy or methyl groups . The antibacterial activities of certain quinoline derivatives have been evaluated, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The compound could potentially exhibit similar properties, but specific studies would be required to confirm this.
科学的研究の応用
Synthesis and Chemical Properties
The scientific research around Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate primarily focuses on its synthesis, chemical properties, and potential applications in various fields. Notably, studies have concentrated on synthesizing novel compounds and exploring their electronic structure, absorption spectra, and nonlinear optical (NLO) properties.
For instance, research on the synthesis and DFT calculations of novel heteroannulated chromone derivatives, such as the 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), provides insight into the equilibrium geometry and electronic properties of similar compounds. This study included detailed theoretical analyses, such as NBO analysis and electronic absorption spectra, to understand the compound's electronic structure and potential applications in materials science (Halim & Ibrahim, 2017).
Antibacterial Applications
Another critical area of research is the development of antibacterial agents. Compounds related to Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate, especially those within the quinoline family, have been synthesized and tested for their antibacterial activities. Studies have shown that certain derivatives exhibit potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial drugs (Miyamoto et al., 1990).
Fluorescence and Photophysical Properties
The exploration of fluorescent properties and photophysical behavior is another significant research domain. Compounds structurally related to Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate have been synthesized to study their luminescent properties and potential applications in fluorescent probes and materials science. These studies provide valuable insights into designing new materials with enhanced fluorescence and photophysical characteristics for various technological applications (Srivastava, Singh, & Mishra, 2016).
将来の方向性
The future research directions could involve further synthesis and evaluation of similar compounds, given their potential biological activities . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
特性
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O6/c1-27-21(26)16-8-18(14-7-13(22)3-4-15(14)24-16)28-10-20(25)23-9-12-2-5-17-19(6-12)30-11-29-17/h2-8H,9-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJYWKMIWLPHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

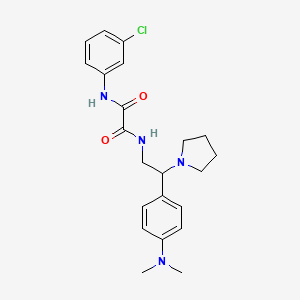
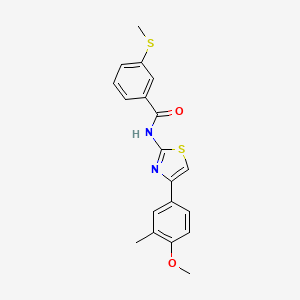
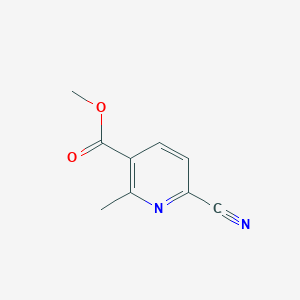
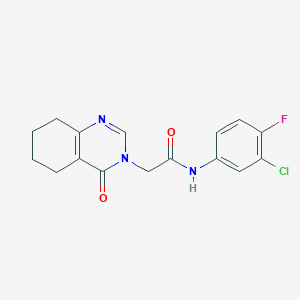
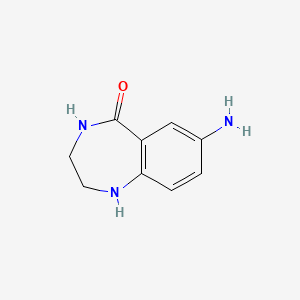
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
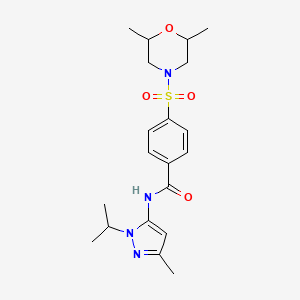
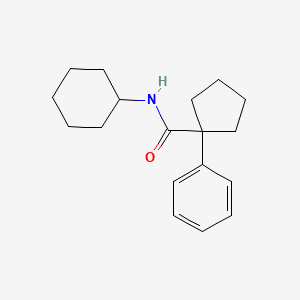
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
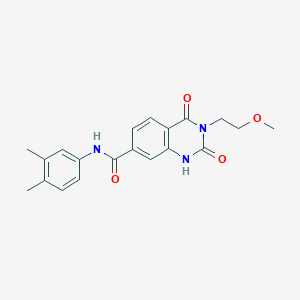
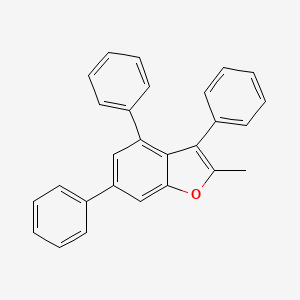
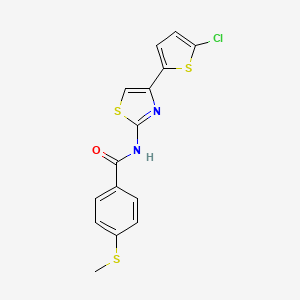
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)